molecular formula C26H21BrO4 B15024834 6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one

6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one

Cat. No.: B15024834
M. Wt: 477.3 g/mol
InChI Key: WFAVJZATFYOORT-UHFFFAOYSA-N
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Description

3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzoyl group, a bromine atom, and a methylphenyl group attached to a dihydrobenzopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE typically involves multi-step organic reactions. One common method includes the bromination of a benzopyran derivative followed by the introduction of the benzoyl and methylphenyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can result in various functionalized derivatives.

Scientific Research Applications

3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzopyran Derivatives: Compounds such as coumarins and flavonoids share a similar benzopyran core structure.

    Benzoyl Compounds: Benzophenone and its derivatives have a benzoyl group similar to the target compound.

    Brominated Compounds: Brominated aromatic compounds like bromobenzene and bromoanisole have similar bromine substitution patterns.

Uniqueness

3-BENZOYL-6-BROMO-4-[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE is unique due to its specific combination of functional groups and structural features. The presence of both a benzoyl and a methylphenyl group on the benzopyran core, along with bromine substitution, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H21BrO4

Molecular Weight

477.3 g/mol

IUPAC Name

3-benzoyl-6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one

InChI

InChI=1S/C26H21BrO4/c1-15-8-10-18(11-9-15)24(28)16(2)22-20-14-19(27)12-13-21(20)31-26(30)23(22)25(29)17-6-4-3-5-7-17/h3-14,16,22-23H,1-2H3

InChI Key

WFAVJZATFYOORT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)C2C(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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